
6-Methoxypyridazine-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyridazine-4-boronic Acid: is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group is attached to the 4-position of the pyridazine ring, and a methoxy group is attached to the 6-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 6-Methoxypyridazine-4-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols. The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxypyridazine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and organohalides (e.g., aryl bromides, chlorides).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: 6-Methoxypyridazine-4-boronic Acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: They form reversible covalent bonds with the active site of enzymes, making them useful in drug design .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and sensors .
Mécanisme D'action
The mechanism of action of 6-Methoxypyridazine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the heterocyclic structure of 6-Methoxypyridazine-4-boronic Acid.
4-Pyridylboronic Acid: Similar in structure but without the methoxy group, which can influence reactivity and selectivity.
6-Methoxypyridazine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a methoxy-substituted pyridazine ring. This structure provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C5H7BN2O3 |
|---|---|
Poids moléculaire |
153.93 g/mol |
Nom IUPAC |
(6-methoxypyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3,9-10H,1H3 |
Clé InChI |
QLLKWRJFNHJSKD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




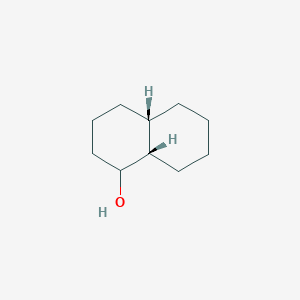
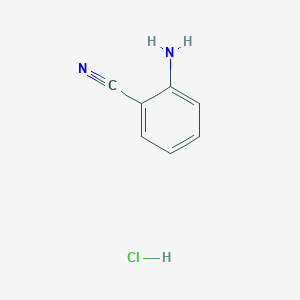
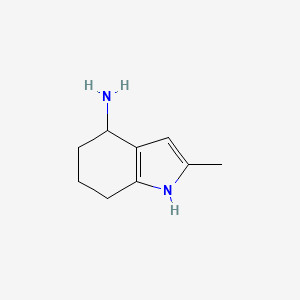

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
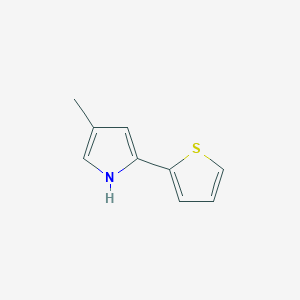
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
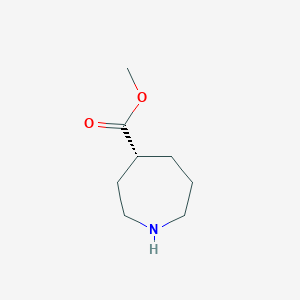
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
